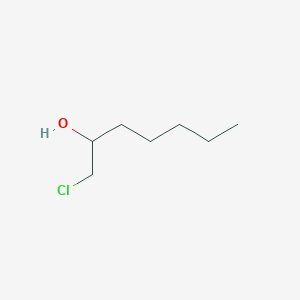

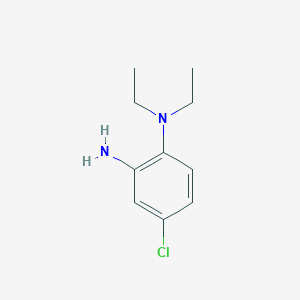

![molecular formula C15H17N3O B3022191 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide CAS No. 1071400-83-3](/img/structure/B3022191.png)

4-{[(4-Methylphenyl)amino]methyl}benzohydrazide

Overview

Description

The compound 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide is a derivative of benzohydrazide, which is a class of compounds known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, the related structures and their properties can give insights into its characteristics.

Synthesis Analysis

The synthesis of benzohydrazide derivatives typically involves condensation reactions between hydrazides and aldehydes or ketones. For instance, (E)-4-Amino-N'-(1-phenylethylidene) benzohydrazide is synthesized by condensing 4-aminobenzohydrazide with acetophenone using methanol as a solvent . Similarly, the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a related compound, is achieved through direct reductive alkylation of 1-methylpiperazine in the presence of triacetoxy sodium borohydride . These methods suggest that the synthesis of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide could also be performed through a similar condensation reaction, possibly involving a 4-methylphenyl derivative and a benzohydrazide precursor.

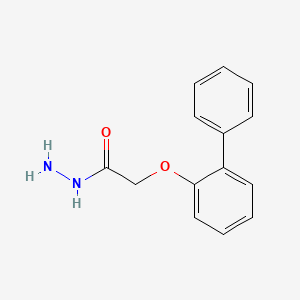

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and UV-VIS, as well as X-ray crystallography . For example, the crystal structure of (E)-N'-[1-(4-Aminophenyl)ethylidene]benzohydrazide shows an E configuration with the aminophenyl and benzohydrazide units on opposite sides of the C=N double bond . Density functional theory (DFT) calculations are also used to optimize molecular structures and geometries, as seen in the study of azo-benzoic acids . These techniques would be applicable in analyzing the molecular structure of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide.

Chemical Reactions Analysis

Benzohydrazide derivatives can undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which are influenced by solvent composition and pH . Additionally, these compounds can react with other reagents to form new derivatives, such as the reaction of N-substituted 4-(ethyl methyl amino) benzohydrazide derivatives with thiosalicylic acid to yield 1,3-benzothiazin-4-one derivatives . The reactivity of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide would likely be similar, with the potential to form various chemical transformations based on the functional groups present.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzohydrazide derivatives are closely related to their molecular structure. The presence of functional groups such as azo, hydrazone, or amino groups can significantly affect properties like solubility, absorption spectra, and reactivity . For instance, the sorbent material based on 4-hydroxy-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide shows good selectivity towards certain biogenic amines, indicating its potential application in extraction processes . The physical and chemical properties of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide would need to be empirically determined, but they can be inferred to some extent from the properties of similar compounds.

Safety and Hazards

properties

IUPAC Name |

4-[(4-methylanilino)methyl]benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c1-11-2-8-14(9-3-11)17-10-12-4-6-13(7-5-12)15(19)18-16/h2-9,17H,10,16H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEBGAIIRRUOAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2=CC=C(C=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(4-Methylphenyl)amino]methyl}benzohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

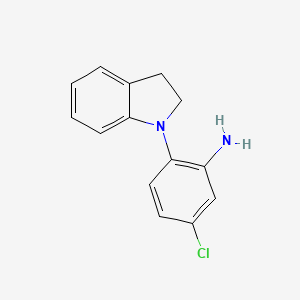

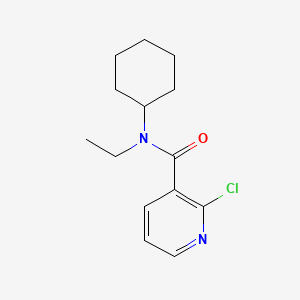

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Chloro-3-pyridinyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone](/img/structure/B3022129.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B3022131.png)